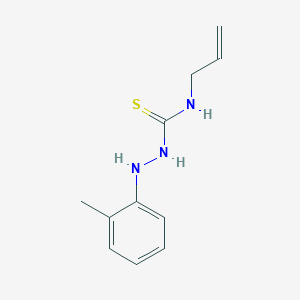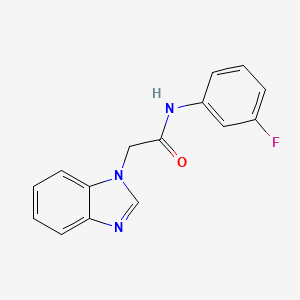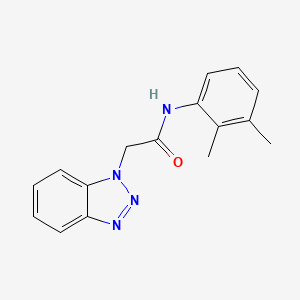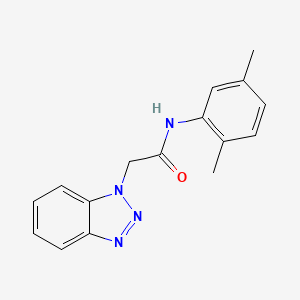
1-(2-Methylanilino)-3-prop-2-enylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylanilino)-3-prop-2-enylthiourea, also known as MAPT, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-Methylanilino)-3-prop-2-enylthiourea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit various enzymes such as tyrosinase, which is involved in melanin synthesis, and alpha-glucosidase, which is involved in glucose metabolism. This compound has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. This compound has also been found to modulate the expression of various genes involved in cell signaling pathways, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylanilino)-3-prop-2-enylthiourea has several advantages for lab experiments. It is easy to synthesize and is relatively stable under normal laboratory conditions. However, one of the limitations of this compound is that it is not very water-soluble, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methylanilino)-3-prop-2-enylthiourea. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesemethoden
1-(2-Methylanilino)-3-prop-2-enylthiourea can be synthesized by reacting 2-methylaniline with propargyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place under mild conditions and yields this compound as the main product.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylanilino)-3-prop-2-enylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. In Alzheimer's disease, this compound has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
1-(2-methylanilino)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-8-12-11(15)14-13-10-7-5-4-6-9(10)2/h3-7,13H,1,8H2,2H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYAADJGOVHUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NNC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)





![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)
![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7638682.png)
![2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7638698.png)
![2-[(4R)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638706.png)
![2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7638720.png)
![N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B7638724.png)